Structural Identity Differentiation: 2,5-Dichlorophenyl Amide Versus 2,4-Dichlorophenyl and Other Anilide Isomers
The target compound incorporates a 2,5-dichlorophenyl amide terminus, a substitution pattern that is structurally distinct from the 2,4-dichlorophenyl isomer and other anilide variants observed among pyridazinone butanamide derivatives . The 2,5-substitution pattern places chlorine atoms in a meta-para relationship to the amide nitrogen, generating a unique electrostatic potential surface and dipole moment vector relative to the 2,4-dichloro isomer . This exact substitution pattern—2,5-dichloro on the anilide ring combined with 4-ethoxy on the pyridazinone 3-aryl position—represents a distinct chemical entity (CAS 946267-28-3) that cannot be substituted by isomeric forms without altering hydrogen-bonding geometry with potential kinase hinge regions [1]. At the analytical level, this identity is verifiable by LC-MS, 1H-NMR aromatic splitting pattern, and chlorine isotopic signature, providing an unambiguous procurement specification .
| Evidence Dimension | Structural identity (chlorine substitution pattern on anilide ring) |
|---|---|
| Target Compound Data | 2,5-dichlorophenyl amide terminus; C22H21Cl2N3O3; Cl atoms at positions 2 and 5 (meta and para to amide N); CAS 946267-28-3 |
| Comparator Or Baseline | N-(2,4-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: 2,4-dichlorophenyl isomer; Cl at positions 2 and 4 (ortho and para to amide N). N-(2,5-dichlorophenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide: 4-fluorophenyl at 3-position instead of 4-ethoxyphenyl. |
| Quantified Difference | Positional isomerism (2,5- vs. 2,4-dichloro); ethoxy (-OCH2CH3) vs. fluoro (-F) at 3-aryl position; distinct CAS registry numbers. |
| Conditions | Structural characterization by HPLC, MS, 1H-NMR; CAS Registry assignment by Chemical Abstracts Service. |
Why This Matters
Procurement of the exact 2,5-dichlorophenyl isomer ensures experimental reproducibility and avoids uncharacterized shifts in target binding that are known to occur with halogen positional isomerism in kinase inhibitor scaffolds.
- [1] Jorand-Lebrun, C., Kulkarni, S., & Crosignani, S. (2017). Pyridazinone-amides derivatives. U.S. Patent No. US9567320. View Source
